4-(Quinoxalin-2-yl)phenyl octanoate
Description
4-(Quinoxalin-2-yl)phenyl octanoate is a quinoxaline-derived compound featuring an octanoate ester group attached to a phenyl-quinoxaline backbone. Quinoxaline, a heterocyclic aromatic compound with two nitrogen atoms, is widely utilized as an electron-accepting (A) moiety in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). The octanoate ester substituent introduces a long alkyl chain, which may enhance solubility in non-polar solvents compared to analogous compounds with bulkier aromatic donor groups.
Properties
Molecular Formula |
C22H24N2O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(4-quinoxalin-2-ylphenyl) octanoate |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-5-6-11-22(25)26-18-14-12-17(13-15-18)21-16-23-19-9-7-8-10-20(19)24-21/h7-10,12-16H,2-6,11H2,1H3 |
InChI Key |
DRTOWMGLQOZFST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthesis of 4-(Quinoxalin-2-yl)phenyl octanoate involves the condensation of quinoxaline-2-carboxylic acid with octanoyl chloride. The reaction proceeds under appropriate conditions, yielding the desired product.
Industrial Production:: Industrial-scale production typically employs continuous-flow processes or batch reactions. Optimization of reaction parameters, such as temperature, solvent, and catalyst, ensures efficient production.
Chemical Reactions Analysis
Reactivity:: 4-(Quinoxalin-2-yl)phenyl octanoate undergoes various chemical reactions:
Oxidation: It can be oxidized to form quinoxaline-2-carboxylic acid.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: Nucleophilic substitution reactions occur at the phenyl and quinoxaline positions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents (e.g., DMF, DMSO).
- Oxidation: Quinoxaline-2-carboxylic acid.
- Reduction: 4-(Quinoxalin-2-yl)phenyl octanol.
Scientific Research Applications
4-(Quinoxalin-2-yl)phenyl octanoate has diverse applications:
Chemistry: Used as a building block for novel quinoxaline-based compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant effects.
Industry: Employed in the synthesis of functional materials.
Mechanism of Action
The compound’s effects are mediated through interactions with specific molecular targets. Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Key Observations:
Donor-Acceptor Configuration: PXZQ and DACQ employ strong electron-donating (D) groups (phenoxazine and carbazole-diamine, respectively), which enhance charge transfer efficiency and enable small singlet-triplet energy gaps (ΔEST), critical for TADF .
Device Efficiency: PXZQ and DACQ achieve external quantum efficiencies (EQE) exceeding 12% in green OLEDs, attributed to their optimized D-A configurations . The octanoate derivative’s TADF efficiency remains uncharacterized, but its weaker donor capability may result in lower EQE compared to PXZQ/DACQ.
Solubility and Processability: The octanoate ester’s long alkyl chain likely improves solubility in solvents like toluene or chloroform, facilitating solution-based device fabrication (e.g., inkjet printing). PXZQ and DACQ, with aromatic donors, exhibit moderate solubility, often requiring vacuum deposition for thin-film formation.
Thermal Stability: Phenoxazine and carbazole donors in PXZQ/DACQ contribute to high thermal decomposition temperatures (Td > 300°C), ensuring device stability. The aliphatic octanoate group may reduce thermal stability (estimated Td ~200–250°C), limiting high-temperature processing.
Research Findings and Implications
- TADF Mechanism: Strong D-A interactions in PXZQ/DACQ promote rapid reverse intersystem crossing (RISC), whereas the octanoate derivative’s weaker donor may slow RISC, reducing luminance efficiency. Structural analysis tools like SHELXL (used for crystallographic refinement) could clarify molecular packing and D-A geometry .
- Synthetic Flexibility: Replacing aromatic donors with alkyl esters offers a pathway to tune solubility without significantly altering the quinoxaline acceptor’s electronic properties. However, this trade-off may necessitate compensatory strategies (e.g., blending with host materials) to maintain device performance.
- Applications Beyond OLEDs: The octanoate derivative’s enhanced solubility could make it suitable for organic photovoltaics (OPVs) or sensors, where solution processability is prioritized over ultra-high efficiency.
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